((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene
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Overview
Description
((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene is an organic compound that features a benzene ring substituted with two sulfonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene typically involves the reaction of benzyl mercaptan with 3-nitrobenzyl bromide in the presence of potassium carbonate in acetone. The reaction mixture is refluxed overnight, and the resulting product is purified through vacuum filtration and rotary evaporation . The crude product is then oxidized using hydrogen peroxide in glacial acetic acid to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Substitution: The benzylic positions can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like N-bromosuccinimide (NBS) under free radical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfone .
Scientific Research Applications
((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of ((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . The compound’s sulfonyl groups play a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
((((Benzylsulfonyl)methyl)sulfonyl)methyl)benzene is unique due to its dual sulfonylmethyl substitution on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential as an intermediate in organic synthesis and its application in various research fields.
Properties
CAS No. |
6331-52-8 |
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Molecular Formula |
C15H16O4S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
benzylsulfonylmethylsulfonylmethylbenzene |
InChI |
InChI=1S/C15H16O4S2/c16-20(17,11-14-7-3-1-4-8-14)13-21(18,19)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
DKXNMYFLQWZCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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